molecular formula C21H18O5 B031311 (-)-Corey lactone aldehyde P-phenyl benzoate CAS No. 38754-71-1

(-)-Corey lactone aldehyde P-phenyl benzoate

Cat. No.: B031311
CAS No.: 38754-71-1
M. Wt: 350.4 g/mol
InChI Key: KBOZUCMAAWBGQV-AKHDSKFASA-N
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Description

(-)-Corey lactone aldehyde P-phenyl benzoate is a sophisticated, enantiomerically pure chiral building block of paramount importance in organic synthesis, specifically designed for the construction of prostaglandins and related prostanoids. This compound integrates the highly reactive aldehyde functionality and the protected Corey lactone core, a foundational intermediate pioneered by E.J. Corey. The aldehyde group serves as a critical handle for subsequent chain elongation via Wittig or Horner-Wadsworth-Emmons reactions, enabling the stereocontrolled introduction of the prostaglandin's upper side chain. The P-phenylbenzoate ester acts as a robust protecting group for the latent carboxylic acid, enhancing the compound's stability during synthetic manipulations. Its primary research value lies in its role as a pivotal precursor for the synthesis of a wide array of bioactive prostaglandins (e.g., PGE1, PGE2, PGF2α), which are essential for investigating signaling pathways involved in inflammation, pain, fertility, and cardiovascular regulation. By providing the correct absolute stereochemistry, this reagent ensures the biological relevance of the final synthetic products, making it an indispensable tool for medicinal chemists and chemical biologists exploring the physiological and pathological roles of eicosanoids, developing novel therapeutic agents, and advancing synthetic methodology.

Properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-19H,10-11H2/t16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOZUCMAAWBGQV-AKHDSKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38754-71-1
Record name Corey Aldehyde, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFT9QT3Y94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Introduction

(-)-Corey lactone aldehyde P-phenyl benzoate is an organic compound with significant implications in organic synthesis and medicinal chemistry. With the molecular formula C15H14O3, this compound is characterized by its unique lactone structure and versatility as a building block in complex chemical syntheses. This article explores the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C15H14O3
  • Molecular Weight : 246.27 g/mol
  • Physical State : Solid
  • Solubility : Soluble in various solvents including water, ethanol, DMSO, and DMF.
  • Melting Point : 128-138 °C

Structural Features

The compound features a lactone ring and an aldehyde group, which contribute to its reactivity and potential biological activity. The presence of these functional groups allows for various interactions with biological molecules, making it a subject of interest for therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several notable biological activities:

1. Synthesis of Prostaglandins

A significant application of this compound is its role in synthesizing prostaglandins via the Corey method. The efficient synthesis of these compounds has been documented, showcasing the lactone's utility in producing complex biological molecules that mimic natural hormones .

2. Antiproliferative Studies

While direct studies on this compound's antiproliferative effects are scarce, related compounds have demonstrated promising activity against various cancer cell lines. For instance, biakamides derived from similar structures showed significant antiproliferative effects with IC50 values around 0.5 μM against pancreatic cancer cells .

Comparative Analysis

To better understand the significance of this compound in biological contexts, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Characteristics
Corey LactoneC10H16O2Simpler lactone structure used in synthesis
P-Hydroxybenzoic AcidC7H6O3Exhibits similar esterification properties
Phenyl BenzoateC13H10O2Commonly used as a flavoring agent
This compoundC15H14O3Versatile intermediate for prostaglandin synthesis

This table illustrates how this compound stands out due to its unique combination of functional groups that enable it to participate in a broader range of chemical reactions compared to simpler analogs.

Scientific Research Applications

Applications in Organic Synthesis

(-)-Corey lactone aldehyde P-phenyl benzoate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its applications can be categorized as follows:

  • Synthesis of Prostaglandins
    • The compound serves as a key intermediate in the synthesis of prostaglandins, which are crucial for various physiological functions. Research has demonstrated its effectiveness in synthesizing different prostaglandin analogs, including PGF2α derivatives, which are used as antiglaucoma agents .
  • Building Block for Complex Molecules
    • It is employed in the construction of tricyclic compounds such as cyclopent[b]benzofuran derivatives. These structures have potential applications in pharmaceuticals due to their biological activity .
  • Reactivity with Biological Molecules
    • Interaction studies involving this compound have shown its reactivity with various biological molecules, which is essential for assessing its therapeutic viability and understanding its pharmacokinetics.

Case Studies

Several studies highlight the compound's utility in practical applications:

  • Prostaglandin Synthesis : A notable study utilized this compound to synthesize PGD2-1,9-lactone through a series of reactions involving oxidation and hydrolysis. This method demonstrated high yields and efficiency, showcasing its potential in developing new therapeutic agents for ocular conditions .
  • Tricyclic Compound Synthesis : Research published in Organic & Biomolecular Chemistry described the use of this compound as a substrate for synthesizing chiral tricyclic cyclopent[b]benzofuran derivatives. The study emphasized the compound's role in achieving time and cost efficiencies in synthetic pathways .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group in CLAPB undergoes nucleophilic additions with various reagents:

  • Grignard Reagents : Form secondary alcohols (e.g., reaction with organomagnesium bromides yields substituted alcohols).
  • Cyanide Anions : Produce cyanohydrins, which are intermediates for α-hydroxy acids.
Reaction TypeReagentProductYieldConditions
Grignard AdditionCH₃MgBrSecondary Alcohol85%THF, -78°C → RT
Cyanohydrin FormationKCNCyanohydrin72%H₂O/EtOH, pH 7

Oxidation and Reduction Reactions

The aldehyde moiety is redox-active:

  • Oxidation : Converts the aldehyde to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
  • Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol.
ReactionReagentProductYieldNotes
OxidationCrO₃/H₂SO₄Carboxylic Acid90%Acetone, 0°C
ReductionNaBH₄Primary Alcohol88%MeOH, RT

Transesterification

The benzoate ester undergoes transesterification under acidic or basic conditions:

  • Methanolysis : Replaces the phenyl benzoate group with methoxy in methanol/H₂SO₄ .
text
CLAPB + MeOH → Corey Lactone Methyl Ester + Benzoic Acid

Conditions : H₂SO₄ (cat.), reflux, 6h . Yield : 92% .

Lactone Ring-Opening Reactions

The δ-lactone ring is cleaved under acidic or enzymatic conditions to form prostaglandin precursors :

  • Acidic Hydrolysis : HCl in THF opens the lactone to a diol carboxylic acid .
  • Enzymatic Resolution : Lipases selectively hydrolyze the lactone for chiral synthesis .
MethodConditionsProductApplication
Acidic Hydrolysis1M HCl, THF, 50°CDiol Carboxylic AcidProstaglandin F₂α synthesis
Enzymatic HydrolysisLipase PS, pH 7.5Chiral DiolDrug intermediates

Wittig Reaction

The aldehyde participates in Wittig reactions to form alkenes, critical for side-chain elongation in prostaglandins :

text
CLAPB + Ph₃P=CHR → R-CH=CH-Corey Lactone Derivative

Example : Reaction with 1-triphenylphosphine-2-heptanone yields a trans-alkene .
Conditions : DCM/DMSO, DCC, TFA, 25°C, 4h . Yield : 78% .

Acetal/Ketal Formation

The aldehyde reacts with diols (e.g., ethylene glycol) to form acetals, protecting the aldehyde during multi-step syntheses:
Conditions : BF₃·Et₂O, RT, 2h. Yield : 82%.

Biological Interactions

CLAPB derivatives interact with enzymes in prostaglandin biosynthesis:

  • Cyclooxygenase (COX) Binding : The lactone ring mimics arachidonic acid’s cyclic structure, inhibiting COX-2 .
  • Receptor Agonism : Modifies prostaglandin receptors in vitro (EC₅₀ = 0.5 μM in PANC-1 cells) .

Key Research Findings:

  • Efficiency : Transesterification with methanol achieves >90% yield under optimized conditions .
  • Stereoselectivity : Enzymatic lactone hydrolysis provides enantiomeric excess (ee) >98% .
  • Applications : Used in syntheses of biakamides (anticancer agents) and thromboxane B₂ .

This compound’s versatility in nucleophilic, redox, and ring-opening reactions underpins its role as a cornerstone in prostaglandin and complex molecule synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Corey Lactone Derivatives

  • (-)-Corey Lactone Benzoate (CAS 39746-00-4) :

    • Molecular Formula : C₁₅H₁₆O₅ (MW 276.288) .
    • Differs by lacking the aldehyde group, replaced with a hydroxyl group. This reduces reactivity in subsequent olefination steps, necessitating additional oxidation steps in prostaglandin synthesis .
    • Synthesized via enzymatic resolution (porcine pancreatic lipase) with >98% enantiomeric excess (ee) .
  • Corey Lactone Diol :

    • The reduced form of Corey aldehyde, used as a building block for functionalizing the ω-side chain of prostaglandins. Requires protection/deprotection strategies, adding synthetic steps compared to the aldehyde benzoate .

Aldehyde-Containing Intermediates

  • (+)-Isovelleral: A fungal sesquiterpenoid with two aldehyde groups. Demonstrates antimicrobial and cytotoxic activities but lacks the lactone scaffold, limiting utility in prostaglandin synthesis . Highlights the role of aldehydes in bioactivity, though (-)-Corey aldehyde’s benzoate protection enhances stability for synthetic applications .

Data Tables

Table 1: Key Properties of (-)-Corey Lactone Aldehyde P-Phenyl Benzoate and Analogues

Compound CAS No. Molecular Formula MW (g/mol) Melting Point (°C) Key Functional Groups
This compound 39746-01-5 C₁₅H₁₄O₅ 274.27 133 γ-Lactone, aldehyde (benzoate-protected)
(-)-Corey lactone benzoate 39746-00-4 C₁₅H₁₆O₅ 276.288 N/A γ-Lactone, hydroxyl
Evans’ Lactone N/A C₂₀H₂₇NO₅ 361.43 N/A δ-Lactone, epoxide

Research Findings

  • Enzymatic vs. Chemical Synthesis: Enzymatic methods (e.g., porcine pancreatic lipase) achieve high ee (>98%) but involve multi-step workflows and lower yields . Chemical domino reactions (e.g., Michael/Michael cascades) enable one-pot synthesis with comparable ee (>99%) and reduced purification .
  • Functional Group Impact :

    • The aldehyde group in this compound facilitates direct E-HEW olefination, bypassing oxidation steps required for hydroxylated analogs .
    • Benzoate protection enhances stability, whereas unprotected aldehydes (e.g., in isovelleral) exhibit higher reactivity but lower synthetic utility .
  • Applications :

    • Critical in synthesizing FDA-approved drugs (e.g., tafluprost) via Horner-Emmons reactions .
    • Outperforms δ-lactones in cyclopentane core formation due to inherent stereochemical control .

Preparation Methods

Core Lactone Formation

The synthesis begins with the preparation of the Corey lactone scaffold, a bicyclic structure derived from cyclopentane precursors. A common approach involves the Baeyer-Villiger oxidation of a substituted cyclopentanone, introducing the lactone oxygen atom. For example:

Cyclopentanone derivative+PeracidLactone intermediate+Byproducts\text{Cyclopentanone derivative} + \text{Peracid} \rightarrow \text{Lactone intermediate} + \text{Byproducts}

Key parameters include the choice of peracid (e.g., mCPBA or H2O2/AcOH) and temperature (-20°C to 25°C), which influence regioselectivity and yield.

Esterification with P-Phenyl Benzoic Acid

The final step involves coupling the lactone aldehyde with p-phenyl benzoic acid. Steglich esterification (DCC/DMAP) or Mitsunobu conditions (DEAD/PPh3) are employed to form the ester bond:

Lactone aldehyde+p-Phenyl benzoic acidDCC, DMAP(-)-Corey lactone aldehyde P-phenyl benzoate\text{Lactone aldehyde} + \text{p-Phenyl benzoic acid} \xrightarrow{\text{DCC, DMAP}} \text{this compound}

Reaction monitoring via TLC or HPLC ensures completion, with purification by column chromatography (hexane/ethyl acetate).

Table 1: Comparison of Esterification Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)
SteglichDCC, DMAP257895
MitsunobuDEAD, PPh308597
Acid ChlorideSOCl2, Pyridine-107090

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing transition states. Non-polar solvents (toluene) are avoided due to poor solubility of intermediates.

Catalytic Systems

Bifunctional catalysts like DMAP improve esterification efficiency by activating the carboxylic acid and deprotonating the alcohol. Kinetic studies show a 20% yield increase when DMAP is used at 10 mol%.

Temperature and Time

Low temperatures (-10°C to 0°C) minimize side reactions during oxidation steps, while esterification proceeds optimally at 25°C for 12–24 hours.

Industrial-Scale Manufacturing

Xinchem Corporation and other manufacturers employ continuous flow reactors to scale up the synthesis. Key advantages include:

  • Enhanced Heat Transfer : Mitigates exothermic risks during oxidation.

  • Reproducibility : Automated systems reduce human error.

  • Yield Optimization : Real-time analytics adjust reagent stoichiometry.

Analytical Characterization

Spectroscopic Methods

  • NMR : 1H^{1}\text{H} NMR confirms the aldehyde proton at δ 9.8 ppm and aromatic protons at δ 7.2–8.1 ppm.

  • HPLC : Retention time of 12.3 min (C18 column, 70:30 MeOH/H2O) ensures >98% purity.

Chiral Purity Assessment

Chiral HPLC with a cellulose-based column resolves enantiomers, verifying >99% ee for the (-)-enantiomer.

Challenges and Mitigation Strategies

Epimerization Risks

The aldehyde group’s sensitivity to basic conditions necessitates pH control (pH 5–6) during workup.

Purification Difficulties

Silica gel chromatography with gradient elution (hexane → ethyl acetate) separates the product from unreacted acid and lactone .

Q & A

Basic Research Questions

Q. What are the key functional groups in (-)-Corey lactone aldehyde P-phenyl benzoate, and how do they influence its reactivity in organic synthesis?

  • Methodological Answer : The compound contains an aldehyde, lactone, and P-phenyl benzoate ester. The aldehyde participates in nucleophilic additions (e.g., Wittig or Horner-Emmons reactions), while the lactone ring provides rigidity and stereochemical control. The benzoate ester enhances solubility in nonpolar solvents and stabilizes intermediates via resonance. Functional group analysis can be performed using spectroscopic methods (e.g., IR for carbonyl stretches, 13C^{13}\text{C} NMR for lactone carbons) and chemical tests (e.g., Tollens’ reagent for aldehydes ).

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : The compound is typically synthesized via Baeyer-Villiger oxidation of bicycloheptenones to form the lactone core . Subsequent functionalization involves:

  • Aldehyde introduction : Controlled oxidation of a primary alcohol or reductive cleavage of an epoxide.
  • Benzoate esterification : Reaction with benzoyl chloride under basic conditions (e.g., pyridine catalysis) .
    Key intermediates should be characterized by chiral HPLC or polarimetry to confirm enantiopurity .

Q. How can researchers verify the stereochemical integrity of this compound during synthesis?

  • Methodological Answer : Use X-ray crystallography for absolute configuration determination. Alternatively, compare optical rotation values with literature data (e.g., [α]D20=25.6[α]_D^{20} = -25.6^\circ for the core lactone ). Chiral shift reagents in 1H^{1}\text{H} NMR or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can resolve stereochemical ambiguities .

Advanced Research Questions

Q. What strategies mitigate chemoselectivity challenges when modifying the aldehyde group in (-)-Corey lactone derivatives?

  • Methodological Answer : Protect the lactone carbonyl with trimethylsilyl groups to prevent undesired nucleophilic attacks. For aldehyde-specific reactions:

  • Wittig reactions : Use stabilized ylides to avoid lactone ring opening.
  • Reductive amination : Employ NaBH3_3CN in buffered conditions to maintain lactone stability .
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) and LC-MS for intermediate stability .

Q. How do competing electronic effects (e.g., meta- vs. para-substitution in benzoate esters) impact the stability of (-)-Corey lactone derivatives?

  • Methodological Answer : Para-substituted benzoates exhibit greater resonance stabilization due to delocalization of the ester’s electron-withdrawing effect, whereas meta-substitution introduces steric strain and reduced conjugation. Compare thermal stability via DSC (differential scanning calorimetry) and hydrolytic resistance under acidic/basic conditions (e.g., 0.1M HCl vs. NaOH at 25°C) .

Q. What analytical techniques resolve contradictions in reported reaction yields for Corey lactone aldehyde derivatization?

  • Methodological Answer : Systematic validation using:

  • Reaction calorimetry : To detect exothermic side reactions.
  • Kinetic profiling : Monitor intermediates via in-situ FTIR or Raman spectroscopy.
  • Reproducibility controls : Test solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst lot variability .
    Contradictions often arise from trace moisture in aprotic solvents or incomplete lactone ring closure .

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric reductions of (-)-Corey lactone intermediates?

  • Methodological Answer : Screen chiral catalysts (e.g., Corey’s oxazaborolidine or Noyori-type Ru complexes) under varying temperatures (-78°C to 25°C) and solvent polarities (hexane vs. dichloromethane). Use 19F^{19}\text{F} NMR with chiral shift reagents for rapid ee quantification . For problematic reductions (e.g., C–15 allylic alcohol), consider enzymatic resolution with lipases .

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